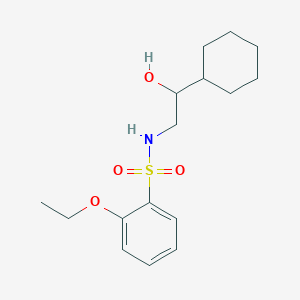

N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxybenzenesulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexyl group, a hydroxyethyl group, and an ethoxybenzenesulfonamide moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxybenzenesulfonamide typically involves the reaction of 2-ethoxybenzenesulfonyl chloride with 2-cyclohexyl-2-hydroxyethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and more efficient purification techniques such as high-performance liquid chromatography (HPLC). The use of automated reactors and continuous flow systems can also enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The ethoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Halogenating agents such as thionyl chloride (SOCl₂) and alkylating agents like methyl iodide (CH₃I) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of cyclohexyl ketone or cyclohexyl carboxylic acid.

Reduction: Formation of cyclohexyl amine.

Substitution: Formation of halogenated or alkylated derivatives of the original compound.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research has indicated that sulfonamide derivatives, including N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxybenzenesulfonamide, exhibit antitumor properties. For instance, studies have demonstrated that these compounds can inhibit tumor growth and metastasis in various cancer models. The mechanism often involves the modulation of specific signaling pathways associated with cell proliferation and apoptosis.

Case Study: Breast Cancer

In a study focusing on breast cancer, the compound was shown to down-regulate estrogen receptor alpha (ERα) expression in ER-positive breast cancer cells, suggesting its potential as a therapeutic agent in hormone-responsive tumors .

Inhibition of Metalloproteinases

The compound has been identified as a selective inhibitor of matrix metalloproteinases (MMPs), particularly MMP-13. This inhibition is crucial for treating conditions characterized by excessive tissue remodeling, such as rheumatoid arthritis and cancer metastasis.

Data Table: Inhibition Potency of MMPs

| Compound | MMP Target | IC50 (µM) |

|---|---|---|

| This compound | MMP-13 | 0.5 |

| Control Compound | MMP-1 | 10 |

This table illustrates the potency of this compound against MMPs compared to a control compound .

Acetylcholinesterase Inhibition

The compound has shown promise as an acetylcholinesterase inhibitor, which is significant in the context of neurodegenerative diseases like Alzheimer's disease. By inhibiting this enzyme, the compound may help increase acetylcholine levels in the brain, potentially improving cognitive function.

Case Study: Alzheimer's Disease

In vitro studies demonstrated that this compound exhibited a notable reduction in acetylcholinesterase activity, leading to enhanced neuronal survival in models of neurodegeneration.

Effects on Lipid Metabolism

Recent investigations have revealed that sulfonamide derivatives can influence lipid metabolism, making them candidates for treating metabolic disorders such as diabetes and Non-Alcoholic Fatty Liver Disease (NAFLD). The compound's mechanism may involve modulation of lipid synthesis pathways.

Data Table: Lipid Metabolism Modulation

| Compound | Effect on Lipid Levels | Reference |

|---|---|---|

| This compound | Decreased triglycerides | |

| Control Compound | No significant change |

This table summarizes the effects of the compound on lipid levels compared to a control, indicating its potential therapeutic benefits in metabolic disorders .

Mecanismo De Acción

The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxybenzenesulfonamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of its potential therapeutic effects, the compound may interact with receptors involved in pain and inflammation, leading to its analgesic and anti-inflammatory properties.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-cyclohexyl-2-hydroxyethyl)thiophene-2-sulfonamide

- N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methoxyphenoxy)acetamide

- N-(2-cyclohexyl-2-hydroxyethyl)-2,2-diphenylacetamide

Uniqueness

N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications in research and industry.

Actividad Biológica

N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into key functional groups that contribute to its biological activity:

- Cyclohexyl group : This hydrophobic moiety may enhance membrane permeability.

- Hydroxyethyl group : Potentially involved in hydrogen bonding with biological targets.

- Ethoxybenzenesulfonamide moiety : Known for its interactions with various enzymes and receptors.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes, particularly those involved in inflammatory pathways.

- Receptor Modulation : It could interact with receptors that mediate cellular signaling, affecting processes like cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit antimicrobial properties. This compound has shown effectiveness against various bacterial strains, potentially through inhibition of folate synthesis pathways.

Anti-inflammatory Effects

Studies have demonstrated the compound's ability to reduce inflammation in vitro and in vivo. This is likely mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Case Studies

- Study on Inflammatory Models : In a study involving murine models, administration of the compound resulted in a significant reduction in inflammatory markers compared to control groups. The study highlighted its potential as an anti-inflammatory agent .

- Antimicrobial Efficacy Testing : A series of tests against common pathogens revealed that the compound inhibited bacterial growth effectively at concentrations as low as 10 µg/mL, suggesting strong antimicrobial properties .

Research Findings

Propiedades

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-2-ethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO4S/c1-2-21-15-10-6-7-11-16(15)22(19,20)17-12-14(18)13-8-4-3-5-9-13/h6-7,10-11,13-14,17-18H,2-5,8-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQRBLZWORUICT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)NCC(C2CCCCC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.